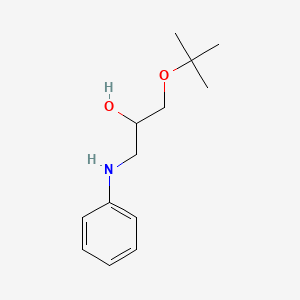
2-Naphthalenecarboxylic acid, 5,8-dimethoxy-4-(methoxymethoxy)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 5,8-dimethoxy-4-(methoxymethoxy)-, ethyl ester is an organic compound with the molecular formula C16H18O6. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of methoxy and methoxymethoxy groups attached to the naphthalene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 5,8-dimethoxy-4-(methoxymethoxy)-, ethyl ester typically involves the esterification of 2-naphthalenecarboxylic acid derivatives. The process begins with the protection of hydroxyl groups on the naphthalene ring, followed by the introduction of methoxy and methoxymethoxy groups through methylation reactions. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 5,8-dimethoxy-4-(methoxymethoxy)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy and methoxymethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 5,8-dimethoxy-4-(methoxymethoxy)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 5,8-dimethoxy-4-(methoxymethoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. The methoxy and methoxymethoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylic acid, 5,8-dimethoxy-4-(phenylmethoxy)-, ethyl ester
- 2-Naphthalenecarboxylic acid, 5,8-dimethoxy-4-(hydroxymethoxy)-, ethyl ester
Uniqueness
2-Naphthalenecarboxylic acid, 5,8-dimethoxy-4-(methoxymethoxy)-, ethyl ester is unique due to the presence of both methoxy and methoxymethoxy groups, which impart distinct chemical properties and reactivity. These functional groups enhance its solubility, stability, and potential for various chemical transformations, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C17H20O6 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
ethyl 5,8-dimethoxy-4-(methoxymethoxy)naphthalene-2-carboxylate |
InChI |
InChI=1S/C17H20O6/c1-5-22-17(18)11-8-12-13(20-3)6-7-14(21-4)16(12)15(9-11)23-10-19-2/h6-9H,5,10H2,1-4H3 |
InChI Key |
PAPMOZHTLBPJGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)OCOC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


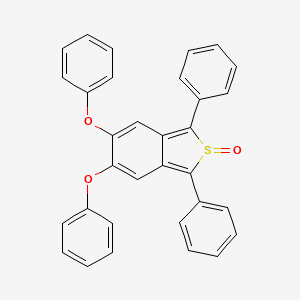

![(3S,4R)-3-[(Benzyloxy)methyl]-4-(4-fluorophenyl)piperidine](/img/structure/B12586634.png)
![4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane](/img/structure/B12586636.png)

![2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitro-](/img/structure/B12586647.png)
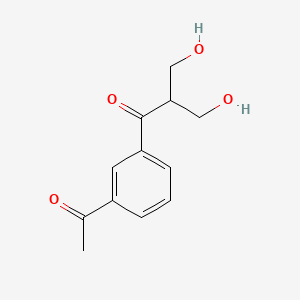

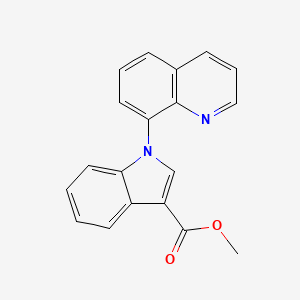
![2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12586690.png)
![n-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methylbenzamide](/img/structure/B12586693.png)
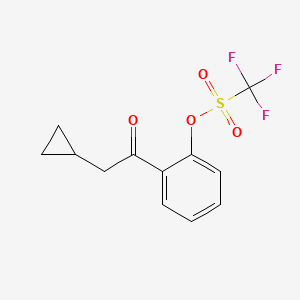
![Ethanone, 1-[1-(3-phenyl-4H-1,2,4-triazol-4-yl)naphtho[2,1-b]furan-2-yl]-](/img/structure/B12586700.png)
